molecular formula C14H12Cl2F3N3O B3129040 N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine CAS No. 339011-39-1

N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine

Cat. No.: B3129040
CAS No.: 339011-39-1
M. Wt: 366.2 g/mol
InChI Key: VKCWHSBNGGVPBN-UHFFFAOYSA-N
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Description

N-[4-(3,5-Dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is a chemical compound of significant interest in specialized organic and medicinal chemistry research. It belongs to a class of 6-(trifluoromethyl)-2-pyrimidinyl amine derivatives, which have been identified in scientific literature as a versatile scaffold for developing biologically active molecules . Related compounds within this structural class have been investigated as potent and selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential value for researchers exploring mechanisms of inflammation and related biochemical pathways . The specific substitution pattern on the pyrimidine ring makes it a valuable intermediate for further chemical exploration. This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3,5-dichlorophenoxy)-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2F3N3O/c1-7(2)20-13-21-11(14(17,18)19)6-12(22-13)23-10-4-8(15)3-9(16)5-10/h3-7H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCWHSBNGGVPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CC(=N1)OC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137844
Record name 4-(3,5-Dichlorophenoxy)-N-(1-methylethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339011-39-1
Record name 4-(3,5-Dichlorophenoxy)-N-(1-methylethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339011-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dichlorophenoxy)-N-(1-methylethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine typically involves the following steps:

    Formation of the Pyrimidinyl Core: The pyrimidinyl core is synthesized through a condensation reaction between appropriate precursors, such as 3,5-dichlorophenol and trifluoromethylpyrimidine.

    Substitution Reaction: The isopropylamine group is introduced via a nucleophilic substitution reaction, where the amine group replaces a leaving group on the pyrimidinyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
  • Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways makes it a candidate for developing new antimicrobial agents.

Agrochemicals

The compound is also explored in the field of agrochemicals:

  • Herbicides : Its structural similarity to known herbicides suggests potential activity against specific weeds. The mechanism typically involves interference with plant growth regulators or photosynthesis pathways.
  • Insecticides : As evidenced by patents related to similar compounds, this compound may act as an insecticide by targeting specific neurophysiological pathways in pests .

Biological Studies

In biological research, this compound can serve as:

  • Biochemical Probes : Due to its ability to interact with various biological macromolecules, it can be used to study enzyme activity or receptor binding.
  • Signal Transduction Studies : Investigating how the compound affects cellular signaling pathways can provide insights into its mechanism of action and potential therapeutic uses.

Case Study 1: Anticancer Activity

A study conducted on similar pyrimidine derivatives demonstrated significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: Herbicidal Efficacy

Field trials using compounds structurally related to this compound showed promising results in controlling resistant weed species. The application rates and effectiveness were documented, highlighting its potential as an effective herbicide.

Data Table: Summary of Applications

Application AreaDescriptionExamples of Use
Medicinal ChemistryInvestigated for anticancer and antimicrobial propertiesCytotoxicity studies in cancer cells
AgrochemicalsPotential use as herbicides and insecticidesField trials against resistant weeds
Biological StudiesUsed as biochemical probes for enzyme activity studiesSignal transduction pathway analysis

Mechanism of Action

The mechanism of action of N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Isomers and Positional Analogs
Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Differences
N-[4-(3,5-Dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine C₁₄H₁₂Cl₂F₃N₃O 3,5-Dichlorophenoxy, CF₃, isopropylamine 366.17 339011-39-1 Reference compound
N-[4-(2,4-Dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine C₁₄H₁₂Cl₂F₃N₃O 2,4-Dichlorophenoxy, CF₃, isopropylamine 366.17 339011-46-0 Chlorine positions on phenoxy group differ (2,4- vs. 3,5-) .
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C₂₃H₂₀Cl₂N₄ 4-Chlorophenyl, methyl, phenyl groups 423.34 Not specified Lacks trifluoromethyl and phenoxy substituents; features aminomethyl and phenyl groups .

Key Insights :

  • Chlorine Substitution: The positional isomerism in dichlorophenoxy groups (2,4- vs. 3,5-) significantly impacts electronic properties and steric hindrance.
  • Trifluoromethyl vs. Methyl : The trifluoromethyl group in the target compound increases lipophilicity and metabolic resistance compared to methyl-substituted analogs, which may influence bioavailability .
Pharmacologically Active Pyrimidines
Compound Name Molecular Formula Therapeutic Class Key Features
Tozasertib (CAS 639089-54-6) C₂₃H₂₈N₈OS Antineoplastic Contains a piperazinyl group and cyclopropanecarboxamide; targets Aurora kinases .
Netupitant (CAS 290297-26-6) C₃₀H₃₂F₆N₄O Antiemetic Bis(trifluoromethyl)phenyl and methylpiperazinyl groups enhance CNS penetration .
Indisulam (CAS 165668-41-7) C₁₄H₁₂ClN₃O₄S₂ Antineoplastic Sulfonamide groups confer carbonic anhydrase inhibition .

Comparison with Target Compound :

  • Functional Groups: Unlike Tozasertib or Netupitant, the target compound lacks sulfonamide or piperazinyl moieties, limiting its direct pharmacological overlap.
  • Bioactivity: While Indisulam and Tozasertib are clinically validated, the target compound’s bioactivity remains underexplored.

Biological Activity

N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is a compound of interest due to its potential biological activities and applications in various fields, including agriculture and pharmacology. This article delves into its biological activity, examining relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C13H10Cl2F3N3O
  • Molecular Weight : 352.14 g/mol
  • CAS Number : 339011-14-2

The structure features a pyrimidine ring substituted with a trifluoromethyl group and a dichlorophenoxy moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • PPARγ Activation : The compound may act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in glucose and lipid metabolism. Compounds that modulate PPARγ can have implications in treating type 2 diabetes mellitus (T2DM) .
  • Cytotoxicity in Hepatocytes : Studies on related compounds have shown varying degrees of cytotoxicity in rat and human hepatocyte models. Understanding the metabolic pathways involved can help predict the safety and efficacy of such compounds .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
PPARγ AgonismModulates glucose homeostasis
CytotoxicityVariable effects on rat and human hepatocytes
Herbicidal ActivityPotential use in agricultural applications

Case Studies

  • PPARγ Modulation :
    • A study investigated the structure-activity relationship (SAR) of similar compounds that target PPARγ. It was found that specific substitutions on the aromatic ring enhanced transcriptional potency, suggesting that this compound may exhibit similar properties .
  • Cytotoxicity Assessment :
    • In a comparative study, the cytotoxic effects of various chloroacetanilide herbicides were evaluated using isolated rat hepatocytes. The results indicated time-dependent cytotoxicity, with this compound potentially falling within this spectrum due to its structural similarities to other tested compounds .

Q & A

Q. What are the critical factors for optimizing the synthesis of N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
  • Substituent effects : The 3,5-dichlorophenoxy and trifluoromethyl groups influence reactivity due to their electron-withdrawing nature. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Temperature and time : Pyrimidine ring formation typically requires reflux conditions (100–120°C) for 12–24 hours, monitored via TLC/HPLC .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is effective for isolating the target compound, as demonstrated in analogous pyrimidine derivatives .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions, with attention to splitting patterns from chlorine/fluorine atoms .
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., weak C–H⋯O bonds), as shown in structurally similar pyrimidines .
  • Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns from chlorine/fluorine atoms .

Q. How can researchers establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies should involve:
  • Systematic substitution : Replace the 3,5-dichlorophenoxy group with other aryloxy groups (e.g., 4-fluorophenyl) to assess steric/electronic effects on bioactivity .
  • Computational modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities, as applied to related trifluoromethylpyrimidines .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data for structurally similar pyrimidines?

  • Methodological Answer : Contradictions often arise from:
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times, as biological responses vary with metabolic activity .
  • Impurity profiles : Use LC-MS to rule out byproducts (e.g., dechlorinated intermediates) that may skew results .
  • Cross-validation : Compare in vitro results with in silico docking studies to identify false positives/negatives .

Q. What challenges arise in crystallographic analysis of weak intermolecular interactions in this compound?

  • Methodological Answer : Key challenges include:
  • Resolving weak interactions : Use single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) to enhance data resolution for C–H⋯π or halogen bonds .
  • Dynamic disorder : Address thermal motion of the isopropyl group via refinement software (e.g., SHELXL) with anisotropic displacement parameters .
  • Complementary techniques : Pair crystallography with solid-state NMR to validate hydrogen-bonding networks .

Q. What experimental design is recommended for toxicology studies of this compound?

  • Methodological Answer : A tiered approach ensures robustness:
  • In vitro screening : Use hepatic microsomes to assess metabolic stability and CYP450 inhibition, critical for predicting drug-drug interactions .
  • In vivo models : Administer the compound to rodents at escalating doses (10–100 mg/kg) over 28 days, monitoring hematological and histopathological endpoints .
  • Mechanistic studies : Apply transcriptomics/proteomics to identify pathways affected by the trifluoromethyl group, which may induce oxidative stress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine
Reactant of Route 2
Reactant of Route 2
N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine

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